1,2-di-O-sinapoyl-beta-D-glucose
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Overview
Description
1,2-di-O-sinapoyl-beta-D-glucose is an O-acyl carbohydrate that is beta-D-glucose carrying sinapoyl groups at the 1- and 2-positions. It derives from a beta-D-glucose and a trans-sinapic acid.
Scientific Research Applications
Enzymatic Synthesis and Catalysis
1,2-di-O-sinapoyl-beta-D-glucose plays a role in enzymatic reactions. In radish seedlings, a hydroxycinnamoyltransferase catalyzes the formation of this compound, with specific transfer to the C-2 hydroxyl group of the acceptor molecule (Dahlbender & Strack, 1986). Additionally, the enzyme serine carboxypeptidase-like (SCPL) 1-O-sinapoyl-beta-glucose:l-malate sinapoyltransferase (SMT) from Arabidopsis shows minor hydrolytic and disproportionation activities, producing this compound (Stehle et al., 2008).
Biosynthetic Pathways and Plant Metabolism
This compound is involved in biosynthetic pathways in plants. It has been identified as a product in cotyledons of dark-grown red radish seedlings, hinting at a role in plant metabolism (Strack, Dahlbender, Grotjahn & Wray, 1984). Moreover, a study on Arabidopsis sinapoylglucose acyltransferases provides insights into the evolution of enzymes that process compounds like this compound, revealing functional diversification in plant secondary metabolism (Stehle et al., 2013).
Molecular Evolution and Protein Analysis
This compound is also relevant in the study of molecular evolution and protein structure. Research on the evolution of serine carboxypeptidase-like acyltransferases, which interact with this compound, sheds light on the molecular changes in enzyme evolution, highlighting its role in plant biochemistry (Stehle et al., 2009).
Role in Plant Tissue Culture and Biotechnology
This compound's involvement in plant tissue cultures and potential biotechnological applications are evident. Its synthesis by extracts of wild carrot cell cultures indicates its role in plant tissue culture systems (Halaweish & Dougall, 1990).
properties
Molecular Formula |
C28H32O14 |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H32O14/c1-36-16-9-14(10-17(37-2)23(16)32)5-7-21(30)41-27-26(35)25(34)20(13-29)40-28(27)42-22(31)8-6-15-11-18(38-3)24(33)19(12-15)39-4/h5-12,20,25-29,32-35H,13H2,1-4H3/b7-5+,8-6+/t20-,25-,26+,27-,28+/m1/s1 |
InChI Key |
KQDOTXAUJBODDM-STUNQXDBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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